1-[4-[4-[2-(2-Chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Description
1-[4-[4-[2-(2-Chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a synthetic small molecule characterized by a hybrid piperazine-piperidine scaffold with a 2-chlorophenoxyethyl substituent and a propenone (α,β-unsaturated ketone) moiety. This compound belongs to a class of nitrogen-containing heterocycles known for their pharmacological versatility, particularly in targeting enzymes and receptors involved in neurological, oncological, and inflammatory pathways. The 2-chlorophenoxy group enhances lipophilicity and binding affinity to aromatic pockets in biological targets, while the propenone group may contribute to covalent interactions or serve as a Michael acceptor in enzymatic inhibition .
Properties
IUPAC Name |
1-[4-[4-[2-(2-chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O3/c1-2-20(26)24-9-7-17(8-10-24)21(27)25-13-11-23(12-14-25)15-16-28-19-6-4-3-5-18(19)22/h2-6,17H,1,7-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPYYZMYNWSPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CCOC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Piperazine vs. Piperidine Hybrids : The target compound’s piperazine-piperidine hybrid scaffold (vs. standalone piperazine in or piperidine in ) may improve conformational flexibility and membrane permeability.
- Chlorophenoxy vs. Methoxyphenyl Groups: The 2-chlorophenoxyethyl group in the target compound likely enhances metabolic stability compared to the 2-methoxyphenyl group in , which is prone to demethylation.
Pharmacological and Biochemical Profiles
Table 2: Comparative Pharmacological Data
Key Findings :
- Receptor vs. Enzyme Targeting: Unlike piperazine-based serotonin antagonists (e.g., p-MPPI in ), the target compound’s propenone group aligns more with kinase inhibitors like halopemide or combretastatin analogues .
- Covalent vs. Reversible Binding: The propenone moiety in the target compound and may enable irreversible enzyme inhibition, contrasting with the reversible binding of halopemide’s benzamide group .
Key Insights :
Physicochemical Properties
- Solubility: The 2-chlorophenoxy group increases hydrophobicity, likely reducing aqueous solubility compared to polar derivatives like ethyl carboxylates in .
- Crystallinity: Piperazine-propenone hybrids (e.g., ) often form stable crystals with chair conformations in piperazine rings, suggesting similar behavior in the target compound.
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